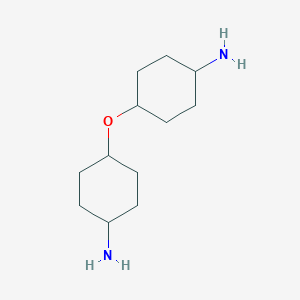

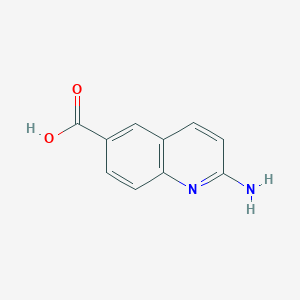

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

Overview

Description

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are important intermediates in drug discovery and pharmaceutical chemistry. These compounds are often used in the synthesis of small molecule drugs due to their favorable physicochemical properties and the versatility they offer in chemical transformations .

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives is a topic of interest in several of the provided papers. For instance, a novel synthesis of 2-amino-5-tert-butylpyridine is described, which offers improved drug-like properties compared to 4-tert-butylaniline . Another paper discusses the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through a multi-step process with a high overall yield . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is reported, which is an intermediate in the synthesis of biologically active compounds like crizotinib .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structure confirmation. For example, the structure of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was confirmed by 1H NMR . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl piperidine derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. For instance, the Mitsunobu reaction and subsequent alkaline hydrolysis were used to obtain different isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Organocatalyzed synthesis is another reaction type used to prepare tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure and substituents. These properties are important for the pharmacokinetic profile of potential drug candidates. The papers provided do not directly discuss the physical and chemical properties of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, but they do highlight the importance of such properties in drug discovery. For example, the synthesis of 2-amino-5-tert-butylpyridine results in improved physicochemical properties for drug-like molecules .

Scientific Research Applications

Synthesis of Related Compounds

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is an important intermediate in the synthesis of various small molecule anticancer drugs. One significant derivative is tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is used in the development of inhibitors targeting the PI3K/AKT/mTOR pathway in cancer therapy (Zhang, Ye, Xu, & Xu, 2018). This compound has also shown potential in the treatment of depression and cerebral ischemia.

Structural and Thermal Analyses

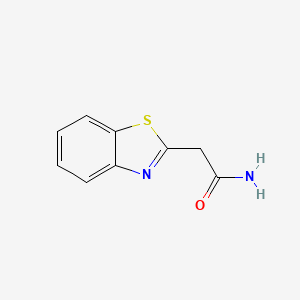

In the field of structural chemistry, derivatives of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate have been synthesized and characterized using techniques like FTIR, NMR, and X-ray crystallographic analysis. One such derivative is 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which exhibits intramolecular hydrogen bonding critical to its structural stability (Çolak, Karayel, Buldurun, & Turan, 2021).

NMR Tagging in Protein Research

Tert-butyl derivatives have been utilized in NMR studies for high-molecular-weight systems. For instance, O-tert-Butyltyrosine, a tert-butyl derivative, has been used as an NMR tag for observing high-molecular-weight proteins without the need for isotope labeling. This has proven beneficial in studying protein structures and ligand binding affinities (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate derivatives have been pivotal in the synthesis of biologically active compounds. These include intermediates for drugs like omisertinib (AZD9291), used in cancer treatment. The synthesis process involves steps like acylation and nucleophilic substitution, highlighting the compound's versatility in drug development (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAOYEIIJSEFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622377 | |

| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |

CAS RN |

331281-25-5 | |

| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)